Enantiomer-Specific Crystallographic Binding to Interleukin-1β (IL-1β)
Only the (R)-enantiomer (PDB code S8G) has been co-crystallized and deposited in the PDB as a validated fragment hit for IL-1β (PDB 5R8M, resolution 1.39 Å). The (S)-enantiomer does not appear in any deposited IL-1β complex structure. The (R)-enantiomer binds at a defined protein-protein interaction hotspot on IL-1β identified by the PanDDA fragment screening method [1]. This constitutes direct structural evidence that the (R)-configuration is required for this binding site, and substitution with the racemate or the (S)-enantiomer would dilute or abolish binding at this locus.
| Evidence Dimension | Crystallographic binding confirmation in human IL-1β |
|---|---|
| Target Compound Data | (R)-enantiomer: PDB 5R8M deposited; fragment bound at IL-1β hotspot; resolution 1.39 Å |
| Comparator Or Baseline | (S)-enantiomer: No PDB entry for IL-1β complex; racemic mixture: no deposited IL-1β complex |
| Quantified Difference | Qualitative binary difference: (R)-enantiomer has validated binding; (S)- and racemic have zero crystallographic evidence |
| Conditions | X-ray crystallography at Diamond Light Source, PanDDA fragment screening, IL-1β protein at 1.39 Å resolution [1] |
Why This Matters
Procurement of the (R)-enantiomer ensures the stereochemistry-matched fragment for structure-guided optimization against IL-1β; generic substitution risks losing the validated binding interaction.
- [1] PDB 5R8M: Nichols, C. et al. PanDDA analysis group deposition – Fragment Z1818332938 (S8G, (R)-enantiomer) in complex with Interleukin-1 Beta. J. Med. Chem. 2020, 63, 7559-7568. Resolution 1.39 Å. View Source
